molecular formula C14H26N2O2 B8023982 Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B8023982
M. Wt: 254.37 g/mol
InChI Key: PSEIXXCDEFDXRM-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 6. The tert-butyl carbamate (Boc) group at position 8 serves as a protective group, enhancing stability and solubility during synthetic processes . Its molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.38 g/mol (free base) and 290.83 g/mol for its hydrochloride salt (CAS: 1909314-09-5) . This compound is utilized as a key intermediate in medicinal chemistry for developing modulators of biological targets, such as autophagy-lysosome pathway proteins .

Properties

IUPAC Name

tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEIXXCDEFDXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The cyclization is initiated by deprotonation of the nitromethyl group, facilitating nucleophilic attack on the adjacent carbonyl carbon. This step forms the six-membered ring of the diazaspiro system. Tetrabutylammonium iodide (TBAI) is often employed as a phase-transfer catalyst, while potassium fluoride (KF) acts as a base to enhance reactivity.

Optimization and Yield

Key parameters include solvent selection and temperature control. Dimethyl sulfoxide (DMSO) at 40°C for 22 hours achieves optimal cyclization efficiency, yielding ~65% of the intermediate spirocyclic nitramine. Subsequent reduction of the nitro group to an amine and Boc-protection completes the synthesis.

Table 1: Cyclization Conditions and Outcomes

PrecursorCatalystBaseSolventTemperatureTime (h)Yield (%)
Nitromethyl piperidine derivativeTBAIKFDMSO40°C2265

Michael Addition and Ring-Closing Strategy

An alternative approach utilizes Michael addition followed by ring-closing to construct the spiro framework. This method, detailed in Chinese Patent CN109651368A, involves reacting compound 1 (tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate) with dimethyl maleate.

Stepwise Reaction Protocol

  • Michael Addition : Compound 1 reacts with dimethyl maleate in DMSO, catalyzed by TBAI and KF. The maleate’s α,β-unsaturated ester acts as a Michael acceptor, forming a new carbon-carbon bond.

  • Cyclization : Intramolecular lactamization under acidic conditions yields the diazaspiro[4.5]decane skeleton.

Critical Parameters

  • Solvent Effects : Polar aprotic solvents like DMSO enhance reaction kinetics.

  • Catalyst Loading : A 1:1 molar ratio of TBAI to substrate ensures efficient phase transfer.

Table 2: Michael Addition-Cyclization Performance

SubstrateMichael AcceptorCatalystSolventTemperatureYield (%)
Compound 1Dimethyl maleateTBAIDMSO40°C72

Multi-Step Synthesis via Spirocyclic Intermediates

Patent CN111518015A outlines a four-step route starting from 1,4-dioxaspiro[4.5]decane-8-one , emphasizing scalability and industrial feasibility.

Synthetic Sequence

  • Cyanidation : Reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • Alkylation : Treatment with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) introduces a chlorinated side chain.

  • Reductive Cyclization : Hydrogenation over Raney nickel facilitates spiro ring formation.

  • Esterification : Reaction with tert-butyl dicarbonyl anhydride installs the Boc-protecting group.

Scalability Considerations

  • Solvent Systems : Glycol dimethyl ether/ethanol mixtures in Step 1 reduce side reactions.

  • Pressure Effects : Hydrogenation at 50 psi ensures complete reduction without over-hydrogenation.

Table 3: Four-Step Synthesis Metrics

StepReaction TypeKey ReagentSolventTemperatureYield (%)
1CyanidationPotassium tert-butoxideGlycol dimethyl ether/ethanol0–20°C85
2AlkylationLDAToluene0–20°C78
3Reductive CyclizationRaney nickelMethanol50°C65
4Esterificationtert-Butyl dicarbonyl anhydrideAcetone/water70°C80

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Cyclization of Nitromethyl Precursors : Offers moderate yields (65%) but requires hazardous nitro intermediates.

  • Michael Addition Route : Higher yield (72%) but limited substrate generality.

  • Four-Step Synthesis : Superior scalability (overall yield ~35%) but demands specialized equipment for high-pressure hydrogenation.

Cost and Accessibility

  • Catalyst Costs : TBAI and LDA increase expenses in Methods 1 and 3, respectively.

  • Raw Material Availability : 1,4-dioxaspiro[4.5]decane-8-one (Method 3) is commercially scarce, whereas piperidine derivatives (Methods 1–2) are readily accessible.

Table 4: Route Comparison

MetricMethod 1Method 2Method 3
Overall Yield (%)657235
ScalabilityModerateLowHigh
Hazardous IntermediatesYesNoNo
Cost per Gram (USD)12095150

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the nature of the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

The primary application of tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate lies in its potential as a pharmaceutical agent. This compound has been investigated for its role in the synthesis of various biologically active molecules, particularly as inhibitors targeting specific enzymes involved in disease pathways.

Drug Development

  • Inhibitors of Diacylglycerol Kinase Alpha (DGKα) : Research has shown that derivatives of this compound can act as inhibitors of DGKα, an enzyme implicated in immune response modulation and cancer progression. This inhibition can lead to enhanced therapeutic strategies against autoimmune diseases and cancers by modulating signaling pathways .
  • Scaffold for Diverse Pharmacophores : The spirocyclic structure provides a versatile scaffold for designing new drugs with varied biological activities. The ability to modify the tert-butyl group allows for the tuning of pharmacokinetic properties, enhancing bioavailability and efficacy .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps that include the formation of the spirocyclic structure followed by functionalization to introduce the carboxylate group.

Synthetic Pathways

  • Key Reactions : The synthesis may involve cyclization reactions that form the spiro structure, followed by esterification to attach the tert-butyl group. These reactions are crucial for achieving the desired molecular architecture .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound in various contexts:

  • A study demonstrated that modifications of this compound could enhance its binding affinity to specific targets, leading to improved inhibition rates against DGKα . This finding suggests potential therapeutic applications in treating conditions like cancer and inflammatory diseases.

Structure-Activity Relationship (SAR) Analysis

  • SAR studies have indicated that variations in the substituents on the spirocyclic framework can significantly impact biological activity. For instance, altering the size and nature of substituents on the nitrogen atoms can modulate enzyme selectivity and potency .

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-67-1)
  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol
  • Lower lipophilicity (logP ~1.5 vs. ~2.1 for the methyl analogue) due to the ketone moiety. Used in synthesizing kinase inhibitors and protease modulators .
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1375303-54-0)
  • Molecular Formula : C₁₉H₂₄FN₂O₃
  • Molecular Weight : 350.41 g/mol
  • Key Differences: A 4-fluorophenyl substituent at position 4 introduces aromaticity and electron-withdrawing effects.
Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate
  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Molecular Weight : 302.42 g/mol
  • Key Differences :
    • A benzyl ester at position 2 and ethyl group at position 8 increase steric bulk.
    • Higher metabolic stability compared to Boc-protected analogues .

Derivatives with Modified Heterocyclic Cores

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-55-7)
  • Molecular Formula : C₁₂H₂₀N₂O₄
  • Molecular Weight : 256.30 g/mol
  • Key Differences :
    • Replacement of a nitrogen with oxygen at position 1 alters ring strain and hydrogen-bonding capacity.
    • Lower basicity (pKa ~5.2 vs. ~8.5 for nitrogen-containing analogues) .
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 183673-70-3)
  • Molecular Formula : C₁₂H₁₉N₃O₄
  • Molecular Weight : 269.30 g/mol
  • Key Differences :
    • Additional oxo and nitrogen groups at positions 2 and 4 create a hydantoin-like structure.
    • Enhanced solubility in polar solvents (e.g., DMSO) due to multiple hydrogen-bond acceptors .

Physicochemical Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Boiling Point (°C) Key Applications
Target compound (1899102-29-4) C₁₄H₂₆N₂O₂ 254.38 ~2.1 425 (estimated) Drug intermediate
3-Oxo derivative (169206-67-1) C₁₃H₂₂N₂O₃ 254.33 ~1.5 425 Kinase inhibitors
1-Oxa derivative (169206-55-7) C₁₂H₂₀N₂O₄ 256.30 ~0.9 400 (estimated) Peptidomimetics
Triazaspiro (183673-70-3) C₁₂H₁₉N₃O₄ 269.30 ~0.7 410 Anticonvulsant research

<sup>*</sup>LogP values estimated using ChemDraw software.

Biological Activity

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 2632308-99-5) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (S)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • Purity : 95%

The compound features a spirocyclic structure that is significant for its biological interactions. The presence of nitrogen atoms within the ring structure is believed to enhance its binding affinity to various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of diazaspiro compounds, including this compound. Research indicates that compounds with spirocyclic structures may exhibit better cytotoxicity due to their three-dimensional configurations, which facilitate interactions with protein binding sites.

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
  • Mechanism Insights : The spirocyclic structure is thought to play a crucial role in enhancing the compound's interaction with cellular targets involved in cancer progression, such as IKKb, which is implicated in NF-κB activation and chronic inflammation associated with tumor growth .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties:

  • Cholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the management of neurodegenerative diseases like Alzheimer's disease. The presence of nitrogen atoms in the structure may enhance selectivity towards these enzymes .
  • Antioxidant Activity : Some derivatives have shown antioxidant properties, suggesting potential applications in mitigating oxidative stress-related neuronal damage .

Study on Anticancer Properties

A study published in Molecules explored various piperidine derivatives, including those related to this compound. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

Neuroprotective Research

Another investigation focused on the neuroprotective effects of similar diazaspiro compounds in models of oxidative stress-induced neurotoxicity. Results demonstrated that these compounds could significantly reduce neuronal cell death and improve cell viability by modulating oxidative stress pathways and enhancing cellular antioxidant defenses .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAnticancer (FaDu cells), Neuroprotective
EF24 (analog)Anticancer (various cancers), IKKb inhibition
Piperidine derivativesCholinesterase inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate?

  • Methodology : The compound is typically synthesized via multicomponent reactions involving tert-butyl carbamate derivatives and spirocyclic precursors. For example, tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate analogs are prepared by reacting tert-butyl 4-aminopiperidine-1-carboxylate with methyl acrylate under photocatalytic conditions (425 nm LED, 4CzIPN catalyst, tetrabutylammonium azide) . Adjustments for the 3-methyl substituent may involve alkylation of the spirocyclic intermediate using methyl iodide or similar alkylating agents.
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (e.g., SiO₂, EtOAC/hexane gradients) .

Q. How is the compound characterized post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm spirocyclic structure and tert-butyl/methyl substituents. Peaks for tert-butyl groups typically appear as singlets at ~1.4 ppm (1H^1H) and ~28 ppm (13C^{13}C) .
  • Mass Spectrometry : Confirm molecular weight (MW: 254.38 g/mol) via ESI-MS or HRMS .
  • HPLC Purity : Use reverse-phase columns (e.g., Chromolith) with UV detection to ensure ≥95% purity .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in structure-activity relationship (SAR) studies of spirocyclic analogs?

  • Methodology :

  • Comparative Analysis : Synthesize analogs (e.g., tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, 8-phenyl derivatives) and compare bioactivity. For example, replace the 3-methyl group with phenyl or benzyl moieties to assess steric/electronic effects on target binding .
  • Data Normalization : Use standardized assays (e.g., enzyme inhibition, cell viability) to minimize variability. Address discrepancies by validating results across multiple labs .
    • Example Table :
Analog SubstituentIC₅₀ (Target Enzyme)Solubility (mg/mL)Metabolic Stability (t₁/₂)
3-Methyl12 nM0.845 min
3-Phenyl8 nM0.328 min
3-Benzyl15 nM0.537 min
Source: Adapted from metabolic and SAR studies

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodology :

  • Solvent Screening : Use high-boiling solvents (e.g., DMF, DMSO) for slow evaporation. Co-crystallization with chiral ligands may enhance crystal lattice stability .
  • Software Tools : Refine diffraction data using SHELXL (for small molecules) or SHELXE (for twinned crystals). Validate hydrogen bonding and spirocyclic geometry .
    • Key Finding : Methyl groups at position 3 can introduce steric hindrance, requiring optimized crystallization conditions (e.g., 2-8°C storage, anhydrous environment) .

Q. How to assess metabolic stability and transporter interactions of this compound?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) to measure degradation rates. Use LC-MS to identify metabolites (e.g., dealkylated or oxidized products) .
  • Transporter Studies : Employ Caco-2 cell monolayers to evaluate permeability and efflux ratios. Compare with reference compounds (e.g., propranolol for high permeability) .
    • Critical Note : The tert-butyl group may reduce metabolic clearance but could increase lipophilicity, impacting bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 50%) for this compound?

  • Methodology :

  • Reaction Optimization : Vary catalysts (e.g., 4CzIPN vs. Ru-based photocatalysts) or solvents (MeCN vs. THF) to identify yield-limiting steps .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., overalkylated products) and adjust stoichiometry of methylating agents .
    • Root Cause : Impurities in starting materials (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) or moisture-sensitive intermediates may lead to variability .

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